

An In-depth Technical Guide to the Physical Properties of Linolenyl Linolenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linolenyl linolenate*

Cat. No.: B15546546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl linolenate, a wax ester composed of linolenic acid and linolenyl alcohol, is a molecule of significant interest in various scientific disciplines, including materials science and drug delivery. Its highly unsaturated nature, deriving from its constituent C18:3 fatty acid and alcohol chains, imparts unique physical and chemical characteristics. This technical guide provides a comprehensive overview of the known and estimated physical properties of linolenyl linolenate. It details experimental protocols for its synthesis and the determination of its key physical attributes. This document is intended to serve as a valuable resource for researchers and professionals working with or developing applications for this and related lipid compounds.

Core Physical Properties

Direct experimental data for the physical properties of **linolenyl linolenate** is not readily available in the literature. However, we can estimate these properties based on the known values of its constituent fatty acid, α -linolenic acid, and related esters. It is important to note that "**linolenyl linolenate**" can refer to esters derived from different isomers of linolenic acid (e.g., alpha-linolenic acid or gamma-linolenic acid). This guide will focus on the ester of α -linolenic acid, the most common isomer.

Table 1: Summary of Physical Properties of **Linolenyl Linolenate** and Related Compounds

Property	Linolenyl Linolenate (Estimated)	α -Linolenic Acid	Methyl Linolenate
Molecular Formula	$C_{36}H_{60}O_2$	$C_{18}H_{30}O_2$	$C_{19}H_{32}O_2$
Molecular Weight	524.88 g/mol [1]	278.43 g/mol [2]	292.46 g/mol [3][4][5] [6]
Appearance	Colorless to pale yellow oily liquid	Colorless liquid	Colorless to light yellow liquid[3]
Melting Point	< -11 °C	-11 °C[7]	-57 °C[3]
Boiling Point	> 232 °C (at 17 mmHg)	232 °C (at 17 mmHg) [2][7]	182 °C (at 3 mmHg)[4] [5][6]
Density	~0.9 g/cm ³	0.916 g/cm ³ at 20 °C[2]	0.895 g/mL at 25 °C[4] [5][6]
Solubility	Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform, ether)	Insoluble in water; Soluble in acetonitrile[7]	Insoluble in water; Soluble in DMSO and ethanol[8]

Experimental Protocols

Synthesis of Linolenyl Linolenate

Linolenyl linolenate can be synthesized through the esterification of linolenic acid with linolenyl alcohol. A common laboratory-scale method is Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of an acid catalyst.

Objective: To synthesize **linolenyl linolenate** from α -linolenic acid.

Materials:

- α -Linolenic acid
- Linolenyl alcohol

- Concentrated sulfuric acid (catalyst)
- Anhydrous toluene (solvent)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve α -linolenic acid and a slight molar excess (1.1 equivalents) of linolenyl alcohol in anhydrous toluene.
- Add a catalytic amount of concentrated sulfuric acid (approximately 0.5% by weight of the linolenic acid).
- Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to obtain pure **linolenyl linolenate**.

Determination of Physical Properties

The following are general protocols that can be adapted for the determination of the physical properties of **linolenyl linolenate**.

Since **linolenyl linolenate** is expected to be a liquid at room temperature, its melting point will be below 0 °C. A low-temperature thermometer and a suitable cooling bath are required.

Objective: To determine the melting point of **linolenyl linolenate**.

Procedure:

- Place a small amount of the sample in a capillary tube.
- Attach the capillary tube to a low-temperature thermometer.
- Place the assembly in a cooling bath (e.g., dry ice/acetone).
- Slowly allow the temperature to rise and record the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Due to its high molecular weight, **linolenyl linolenate** is expected to have a high boiling point and may decompose at atmospheric pressure. Therefore, its boiling point should be determined under reduced pressure (vacuum distillation).

Objective: To determine the boiling point of **linolenyl linolenate** at a reduced pressure.

Procedure:

- Set up a micro-distillation apparatus suitable for vacuum distillation.
- Place a small amount of the sample in the distillation flask along with a boiling chip.
- Slowly evacuate the apparatus to the desired pressure.

- Gradually heat the sample until it begins to boil.
- Record the temperature at which the vapor and liquid are in equilibrium, as well as the pressure inside the apparatus.

The density of liquid **linolenyl linolenate** can be determined by measuring the mass of a known volume.

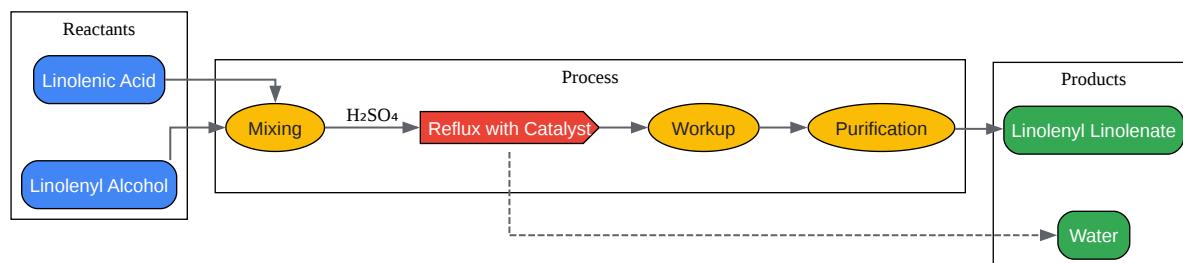
Objective: To determine the density of **linolenyl linolenate**.

Procedure:

- Accurately weigh a clean, dry pycnometer (specific gravity bottle).
- Fill the pycnometer with the sample, ensuring there are no air bubbles, and weigh it again.
- Determine the volume of the pycnometer by filling it with a liquid of known density (e.g., water) and weighing it.
- Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer).

The solubility of **linolenyl linolenate** can be qualitatively and quantitatively determined in various solvents.

Objective: To determine the solubility of **linolenyl linolenate** in different solvents.


Procedure:

- Qualitative Assessment: To a series of test tubes, add a small amount of **linolenyl linolenate**. Add different solvents (e.g., water, ethanol, hexane, chloroform) to each tube and observe if the sample dissolves at room temperature. Gentle heating can be applied to assess solubility at elevated temperatures.
- Quantitative Assessment (Shake-Flask Method):
 - Add an excess amount of **linolenyl linolenate** to a known volume of a specific solvent in a sealed flask.

- Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow any undissolved solute to settle.
- Carefully withdraw a known volume of the supernatant and analyze its concentration using a suitable analytical technique (e.g., gas chromatography after derivatization, or gravimetrically after solvent evaporation).

Visualization of Synthesis

The chemical synthesis of **linolenyl linolenate** via Fischer esterification can be represented by the following workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Linolenyl linolenate | C36H60O2 | CID 56935954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linolenic Acid | C18H30O2 | CID 5280934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Linolénate de méthyle ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 亚麻酸甲酯 technical, 70-80% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. リノレン酸メチル technical, 70-80% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. α -Linolenic acid - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Linolenyl Linolenate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546546#linolenyl-linolenate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com